5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound with the chemical formula and a molecular weight of approximately 328.4 g/mol. The compound is characterized by its unique structure, which includes an isoxazole ring, furan, and thiophene moieties, making it of interest in various fields, particularly in medicinal chemistry.
This compound falls under the category of carboxamides, specifically those containing heterocyclic rings. It is classified based on its functional groups and structural characteristics, which include a cyclopropyl group, an isoxazole ring, and aromatic systems from the furan and thiophene rings.
The synthesis of 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method for synthesizing the isoxazole ring involves the cycloaddition of nitrile oxides with olefins.
Technical Details:
The molecular structure consists of several key components:
The structural representation can be described using SMILES notation: C1=CC(=NO1)C(=O)N(Cc2ccco2)Cc3cccs3.
The molecular data includes:
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions:
Types of Reactions:
Common Reagents:
The mechanism of action for 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the isoxazole ring along with the furan and thiophene components may enhance binding affinity to these targets, modulating their activity and leading to biological effects .
While specific density and boiling point data are not available, the compound is anticipated to exhibit solid-state properties based on its structure.
Key chemical properties include:
These properties suggest moderate stability under standard laboratory conditions but may vary under different environmental factors.
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide has potential applications in medicinal chemistry due to its unique structural features that may confer biological activity. Research into similar compounds suggests they could be useful in drug development targeting specific biological pathways or diseases . Further studies are needed to explore its efficacy and safety in therapeutic contexts.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7